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Compound Name:
2-Amino-4,6-

dichlorobenzothiazole

Cat. No.: B098057 Get Quote

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry,

forming the core of a diverse range of biologically active compounds. Its derivatives have

garnered significant attention for their potential as therapeutic agents, particularly in oncology,

infectious diseases, and neurodegenerative disorders. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs,

supported by experimental data, detailed methodologies for key experiments, and

visualizations of relevant signaling pathways.

Anticancer Activity of 2-Aminobenzothiazole
Analogs
2-aminobenzothiazole derivatives have demonstrated notable anticancer activity by targeting

various signaling pathways crucial for tumor cell proliferation, survival, and metastasis. Key

molecular targets include protein kinases such as EGFR, VEGFR-2, CDK2, and PI3K.[1][2]

Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-

aminobenzothiazole analogs against various cancer cell lines. The IC50 value represents the

concentration of a compound required to inhibit the growth of 50% of a cell population.
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Key SAR
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Analog 1 6-NO2
-(CH2)2-

morpholine

PC3

(Prostate)
EGFR 0.315

The nitro

group at

the 6-

position

and the

morpholine

moiety

contribute

to potent

EGFR

inhibition

and

cytotoxicity.

[1]

MCF-7

(Breast)
0.452

Analog 2 6-OEt
-(CH2)2-

morpholine

A549

(Lung)
EGFR 0.511

Substitutio

n with an

ethoxy

group at

the 6-

position

also shows

significant

activity.[1]

HCT-116

(Colon)
0.623
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HeLa
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ne motif is
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aminopyridi

ne

potent

CDK2

inhibition.

[1]

HCT-116

(Colon)
<1

Analog 4 H

Hybrid with

Thiazolidin

edione

HepG2

(Liver)
VEGFR-2 9.99

The

thiazolidine

dione

moiety

enhances

activity

against

VEGFR-2.

[1]

HCT-116

(Colon)
7.44

MCF-7

(Breast)
8.27

OMS5 H

-CO-CH2-

(4-

nitroaniline

)

A549

(Lung)

PI3Kγ

(weak)
22.13

The 4-

nitroaniline

substitution

leads to

cytotoxicity,

though not

primarily

through

PI3Kγ

inhibition.

[3][4]

MCF-7

(Breast)
24.31

OMS14 H -CO-CH2-

(piperazin-

A549

(Lung)

PIK3CD/PI

K3R1

61.03 The

piperazine-
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1-yl)-(4-

nitroaniline

)

4-

nitroaniline

moiety
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potent

inhibition of

the p110δ

subunit of

PI3K.[3][4]

MCF-7

(Breast)
27.08

Compound

7
H
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scaffold
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)

Not
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16
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tes

selectivity

for cancer

cells over

non-

cancerous

fibroblasts.

[5]

BALB/c

3T3

(Fibroblast)

71

Key Signaling Pathways in Cancer Targeted by 2-
Aminobenzothiazole Analogs
1. PI3K/AKT/mTOR Signaling Pathway: This pathway is a central regulator of cell growth,

proliferation, and survival, and its dysregulation is common in many cancers.[4][6] Several 2-

aminobenzothiazole derivatives have been developed to inhibit key kinases in this pathway.
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PI3K/AKT/mTOR pathway inhibition.

2. EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor

tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-

RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation and survival.[7]
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EGFR signaling pathway inhibition.

3. CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or

cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[8] Inhibition of CDK2

can lead to cell cycle arrest and prevent cancer cell proliferation.
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CDK2 signaling pathway inhibition.

Antimicrobial Activity of 2-Aminobenzothiazole
Analogs
Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial

properties, showing activity against a range of bacteria and fungi.[7][9]

Comparative In Vitro Antimicrobial Activity
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration

- MIC) of selected 2-aminobenzothiazole analogs. The MIC is the lowest concentration of an

antimicrobial agent that prevents the visible growth of a microorganism.
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Compound
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Compound 1 6-Cl, 4-CH3
N-propyl

imidazole

Staphylococc

us aureus
2.9

The N-propyl

imidazole

moiety is

critical for

antibacterial

activity.[7][8]

Analog 5a H
Thiazolidinon

e derivative

Staphylococc

us aureus
-

Active

against

Gram-

positive

bacteria.[9]

[10]

Bacillus

subtilis
-

Analog 6a H

Arylidene-

thiazolidinone

derivative

Aspergillus

niger
-

Arylidene

substitution

on the

thiazolidinone

ring can

confer

antifungal

activity.[9][10]

Trichoderma

viride
-

Compound 7 H

Based on

clathrodin

scaffold

Enterococcus

faecalis
-

Moderate

activity

against this

Gram-

positive

bacterium.[5]
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Activity in Neurodegenerative Disease Models
Recent studies have explored 2-aminobenzothiazole derivatives as potential therapeutic

agents for neurodegenerative disorders like Alzheimer's disease. These compounds have been

shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B

(MAO-B).[11][12]

Comparative In Vitro Enzyme Inhibition
Compound ID Target Enzyme IC50 (nM) Key SAR Insights

Compound 4f
Acetylcholinesterase

(AChE)
23.4

Dual inhibitor of AChE

and MAO-B with

potential to prevent

beta-amyloid plaque

formation.[11]

Monoamine Oxidase

B (MAO-B)
40.3

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of 2-Aminobenzothiazole Derivatives
A common synthetic route involves the reaction of a substituted aniline with a thiocyanate salt

in the presence of an oxidizing agent.[13]
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General synthetic workflow.

Materials:
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Substituted aniline

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

Bromine

Glacial acetic acid

Ice

Sodium hydroxide solution

Procedure:

Dissolve the substituted aniline in glacial acetic acid and cool the solution in an ice bath.

Add the thiocyanate salt to the cooled solution and stir.

Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining a low

temperature.

After the addition is complete, stir the reaction mixture at room temperature for several

hours.

Pour the reaction mixture into ice-cold water and neutralize with a base to precipitate the

product.

Collect the solid by filtration, wash thoroughly with water, and dry.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is

an indicator of cell viability and proliferation.[3][6]

Materials:

96-well plates
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Cancer cell lines

Complete growth medium

2-Aminobenzothiazole analogs dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for

attachment.

Prepare serial dilutions of the test compounds in the complete growth medium.

Remove the medium from the wells and add the medium containing the test compounds.

Include vehicle controls (medium with DMSO).

Incubate the plate for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of

formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds

against a specific protein kinase.[5][14]
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Materials:

Recombinant kinase enzyme

Kinase-specific substrate

ATP

Kinase assay buffer

Test compounds in DMSO

384-well plates

A suitable kinase assay kit (e.g., ADP-Glo™)

Plate reader capable of measuring luminescence or fluorescence

Procedure:

Prepare serial dilutions of the test compounds in the kinase assay buffer.

In a 384-well plate, add the diluted compounds, the kinase enzyme, and its substrate.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature for a specified time.

Stop the reaction and add the detection reagent as per the kit manufacturer's instructions.

Measure the signal (e.g., luminescence) using a plate reader.

Calculate the percentage of kinase inhibition for each compound concentration and

determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth
Microdilution)
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of an

antimicrobial agent.[15][16][17]

Materials:

96-well microtiter plates

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

Test compounds in DMSO

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland

standard)

Microplate reader or visual inspection

Procedure:

Dispense the broth medium into the wells of a 96-well plate.

Add the test compound to the first well of each row and perform two-fold serial dilutions

across the plate.

Prepare a standardized inoculum of the test microorganism and dilute it to the desired final

concentration.

Inoculate each well with the microbial suspension. Include a growth control (no compound)

and a sterility control (no inoculum).

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay is based on the Ellman method.[1][18]
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Materials:

Acetylcholinesterase (AChE)

Acetylthiocholine iodide (ATCI)

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

Test compounds in DMSO

96-well plate

Microplate reader

Procedure:

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.

Add the AChE enzyme solution to initiate the pre-incubation.

Start the reaction by adding the ATCI substrate solution.

Immediately measure the absorbance at 412 nm at regular intervals.

The rate of the reaction is determined by the change in absorbance over time.

Calculate the percentage of inhibition and the IC50 value.

Monoamine Oxidase B (MAO-B) Inhibition Assay
This is a fluorometric assay to determine the inhibitory activity against MAO-B.[2][19][20]

Materials:

Recombinant human MAO-B enzyme

MAO-B substrate (e.g., kynuramine)
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Fluorogenic probe (e.g., Amplex® Red)

Horseradish peroxidase (HRP)

MAO assay buffer

Test compounds in DMSO

96-well black plate

Fluorescence microplate reader

Procedure:

In a 96-well black plate, add the MAO-B enzyme and the test compound.

Incubate for a short period to allow for inhibitor binding.

Prepare a reaction mixture containing the MAO-B substrate, fluorogenic probe, and HRP in

the assay buffer.

Add the reaction mixture to each well to start the reaction.

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode.

The rate of fluorescence increase is proportional to MAO-B activity.

Calculate the percentage of inhibition and the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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